(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a combination of chloro, ethoxy, fluorophenyl, and sulfanylidene groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and compounds with similar functional groups, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: A compound with structures similar to heparin.
Uniqueness
What sets (5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26ClFN2O3S |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H26ClFN2O3S/c1-2-31-22-14-16(12-19(26)23(22)32-15-17-8-6-7-11-20(17)27)13-21-24(30)29(25(33)28-21)18-9-4-3-5-10-18/h6-8,11-14,18H,2-5,9-10,15H2,1H3,(H,28,33)/b21-13- |
InChI Key |
JEWZCHHIOUHKTC-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC4=CC=CC=C4F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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